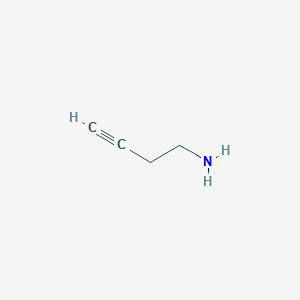
16,16-Dimethyl-pgd2
Overview
Description
16,16-Dimethyl Prostaglandin D2 is a synthetic analog of Prostaglandin D2, known for its metabolic stability. This compound is characterized by its ability to enhance ADP-induced human platelet aggregation and increase systemic blood pressure in rats . It is a valuable tool in various research areas, including cardiovascular studies and inflammation regulation.
Mechanism of Action
Target of Action
16,16-Dimethyl Prostaglandin D2 primarily targets the Prostaglandin D2 receptor 2 and Aldo-keto reductase family 1 member C3 . These targets play a crucial role in various biological actions, including bronchoconstriction, platelet-activating-factor-inhibition, and cytotoxic effects .
Mode of Action
16,16-Dimethyl Prostaglandin D2 interacts with its targets by acting as an agonist . This interaction leads to various changes, such as enhancing ADP-induced human platelet aggregation and increasing systemic blood pressure in rats .
Biochemical Pathways
The compound is involved in the Cyclooxygenase Pathway . This pathway is crucial for the synthesis of prostaglandins from arachidonic acid . The compound’s interaction with its targets can affect this pathway, leading to downstream effects such as bronchoconstriction and cytotoxic effects .
Pharmacokinetics
The pharmacokinetics of 16,16-Dimethyl Prostaglandin D2 involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the compound is metabolically stable, which contributes to its prolonged half-life in vivo .
Result of Action
The action of 16,16-Dimethyl Prostaglandin D2 results in various molecular and cellular effects. It enhances ADP-induced human platelet aggregation and increases systemic blood pressure in rats . These effects are significant in the context of cardiovascular health and blood coagulation .
Biochemical Analysis
Biochemical Properties
16,16-dimethyl Prostaglandin D2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase enzymes, which are involved in the conversion of arachidonic acid to prostaglandins. 16,16-dimethyl Prostaglandin D2 enhances ADP-induced human platelet aggregation, indicating its interaction with platelet aggregation pathways . Additionally, it has been shown to increase systemic blood pressure in rats, suggesting its involvement in cardiovascular biochemical pathways .
Cellular Effects
16,16-dimethyl Prostaglandin D2 has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance ADP-induced human platelet aggregation, which is a critical process in blood clotting . Furthermore, it increases systemic blood pressure in rats, indicating its impact on vascular smooth muscle cells and endothelial cells . These effects highlight the compound’s role in regulating cardiovascular functions at the cellular level.
Molecular Mechanism
The molecular mechanism of 16,16-dimethyl Prostaglandin D2 involves its interaction with specific receptors and enzymes. It binds to prostaglandin receptors, particularly the D-prostanoid receptors (DP1 and DP2), which are involved in mediating its effects on platelet aggregation and blood pressure . Additionally, 16,16-dimethyl Prostaglandin D2 is metabolized to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which further activates peroxisome proliferator-activated receptor gamma (PPARγ) and influences gene expression related to inflammation and cell differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 16,16-dimethyl Prostaglandin D2 have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be metabolically stable, with a prolonged half-life in vivo . Studies have shown that it maintains its activity over extended periods, making it a valuable tool for long-term biochemical and physiological studies . Its stability and effects may vary depending on the experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of 16,16-dimethyl Prostaglandin D2 vary with different dosages in animal models. In rats, it has been shown to enhance ADP-induced platelet aggregation and increase systemic blood pressure at specific doses . Higher doses may lead to toxic or adverse effects, such as excessive blood pressure elevation and potential cardiovascular complications . Therefore, careful dosage optimization is crucial when using this compound in animal studies to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
16,16-dimethyl Prostaglandin D2 is involved in several metabolic pathways. It is a synthetic analog of Prostaglandin D2 and is metabolized to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which activates PPARγ and influences gene expression related to inflammation and cell differentiation . The compound also interacts with cyclooxygenase enzymes, which are involved in the conversion of arachidonic acid to prostaglandins . These interactions highlight its role in modulating metabolic flux and influencing metabolite levels in various biological systems.
Transport and Distribution
The transport and distribution of 16,16-dimethyl Prostaglandin D2 within cells and tissues involve specific transporters and binding proteins. The compound is known to enhance ADP-induced human platelet aggregation, indicating its interaction with platelet membrane receptors and transporters . Additionally, it increases systemic blood pressure in rats, suggesting its distribution to vascular tissues and interaction with endothelial cells and smooth muscle cells . These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 16,16-dimethyl Prostaglandin D2 is crucial for its activity and function. The compound is known to interact with specific receptors and enzymes within cellular compartments. For instance, its interaction with D-prostanoid receptors (DP1 and DP2) occurs at the cell membrane, where it modulates platelet aggregation and blood pressure . Additionally, its metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), localizes to the nucleus and activates PPARγ, influencing gene expression related to inflammation and cell differentiation . These subcellular localizations are essential for the compound’s biochemical and physiological effects.
Preparation Methods
The synthesis of 16,16-Dimethyl Prostaglandin D2 involves several steps, starting from the appropriate prostaglandin precursor. The synthetic route typically includes the introduction of the 16,16-dimethyl groups to the prostaglandin structure. This is achieved through a series of chemical reactions, including oxidation and reduction steps, under controlled conditions. The final product is purified to achieve a high level of purity, often exceeding 98% . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
16,16-Dimethyl Prostaglandin D2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce the ketone groups to hydroxyl groups.
Substitution: This reaction can involve the replacement of specific functional groups with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
16,16-Dimethyl Prostaglandin D2 has a wide range of applications in scientific research:
Chemistry: Used as a stable analog for studying prostaglandin pathways and reactions.
Biology: Investigated for its role in platelet aggregation and blood pressure regulation.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases and inflammation.
Industry: Utilized in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
16,16-Dimethyl Prostaglandin D2 is unique due to its metabolic stability and specific biological effects. Similar compounds include:
16,16-Dimethyl Prostaglandin E2: Known for its role in hematopoietic stem cell regulation and immune modulation.
16,16-Dimethyl Prostaglandin A2: Used in hypertension research due to its prolonged half-life and oral activity.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMOZGYCFBTCMC-MBNOUSKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85235-22-9 | |
| Record name | 16,16-Dimethyl prostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085235229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,16-DIMETHYL PROSTAGLANDIN D2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9AW0C880 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 16,16-dimethyl Prostaglandin D2 interact with its target and what are the downstream effects?
A: While 16,16-dimethyl Prostaglandin D2 is structurally similar to Prostaglandin D2, research suggests it exhibits less potency in activating the DP2 receptor. [] This receptor, also known as CRTH2, is found on immune cells like eosinophils and plays a role in allergic inflammation. [] The weaker interaction of 16,16-dimethyl Prostaglandin D2 with DP2 compared to Prostaglandin D2 suggests potential differences in downstream signaling and cellular responses. [] Further research is needed to fully elucidate the specific downstream effects of 16,16-dimethyl Prostaglandin D2.
Q2: Does 16,16-dimethyl Prostaglandin D2 have any impact on intraocular pressure?
A: Research indicates that 16,16-dimethyl Prostaglandin D2, unlike its analog Prostaglandin D2, was not effective in reducing intraocular pressure in rabbits. [] This suggests that the structural modifications in 16,16-dimethyl Prostaglandin D2 significantly alter its pharmacological activity compared to Prostaglandin D2. []
Q3: What is the significance of the stereochemistry at the carbon 15 position in Prostaglandin D2 analogs?
A: Research on Prostaglandin D2 analogs reveals that the stereochemistry at the carbon 15 position is crucial for their potency as DP2 receptor agonists. [] Specifically, the 15R-methyl-Prostaglandin D2 exhibits significantly higher potency compared to its 15S-methyl counterpart and even surpasses the potency of the natural Prostaglandin D2. [] This highlights the importance of stereospecific interactions in modulating the activity of Prostaglandin D2 analogs.
Q4: What are the potential research applications of 15R-methyl-Prostaglandin D2 given its high potency at the DP2 receptor?
A: The identification of 15R-methyl-Prostaglandin D2 as a highly potent and selective DP2 receptor agonist presents valuable opportunities for research. [] This compound could serve as a valuable tool for investigating the physiological and pathological roles of the DP2 receptor in various inflammatory diseases, including asthma and allergic conditions. [] Its selectivity and resistance to metabolism further enhance its utility in dissecting DP2 receptor signaling pathways and evaluating its potential as a therapeutic target. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


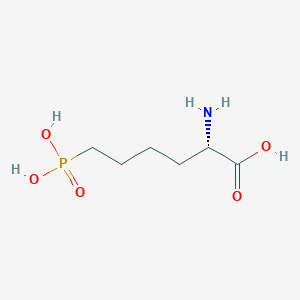
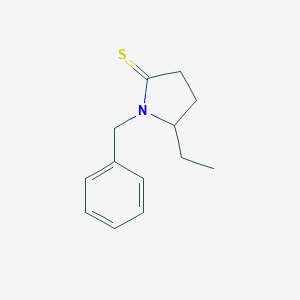
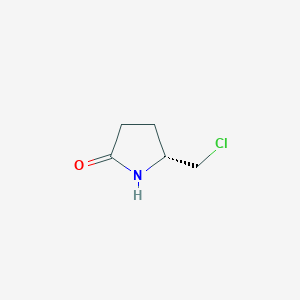

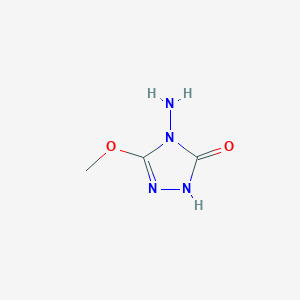

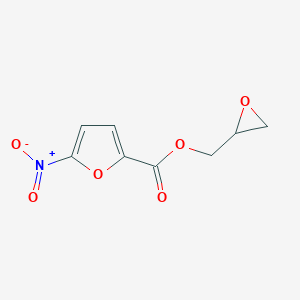
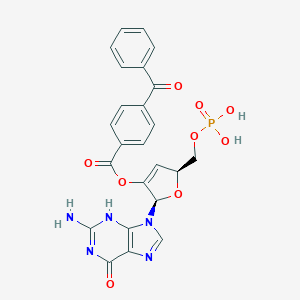
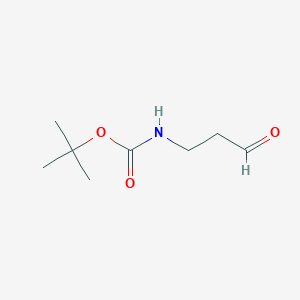
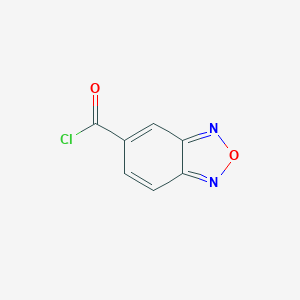


![1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B154007.png)
